molecular formula C8H16ClNOS B14008966 3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide CAS No. 64157-95-5

3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide

Cat. No.: B14008966
CAS No.: 64157-95-5
M. Wt: 209.74 g/mol
InChI Key: RVYLTXSZLMOUKF-UHFFFAOYSA-N
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Description

4(3H)-pyrimidinone,2-amino-5-(4-chlorophenyl)-6-methyl- is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a pyrimidine ring fused with a chlorophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-pyrimidinone,2-amino-5-(4-chlorophenyl)-6-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4(3H)-pyrimidinone,2-amino-5-(4-chlorophenyl)-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4(3H)-pyrimidinone,2-amino-5-(4-chlorophenyl)-6-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4(3H)-pyrimidinone,2-amino-5-(4-chlorophenyl)-6-methyl- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-pyrimidinone,2-amino-5-(4-chlorophenyl)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl and methyl groups contribute to its specific interactions with molecular targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

64157-95-5

Molecular Formula

C8H16ClNOS

Molecular Weight

209.74 g/mol

IUPAC Name

3-(2-chloroethylsulfanyl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C8H16ClNOS/c1-7(2)10-8(11)3-5-12-6-4-9/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

RVYLTXSZLMOUKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCSCCCl

Origin of Product

United States

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